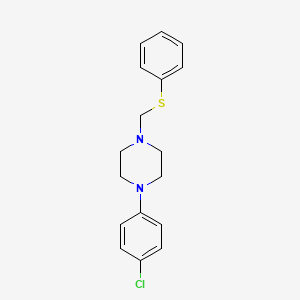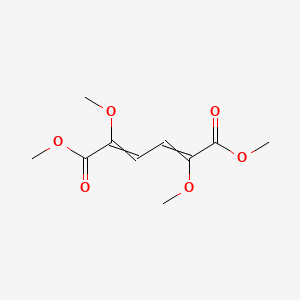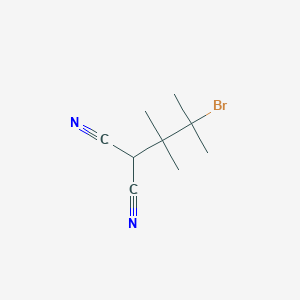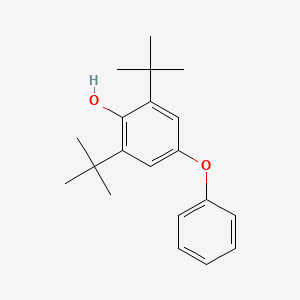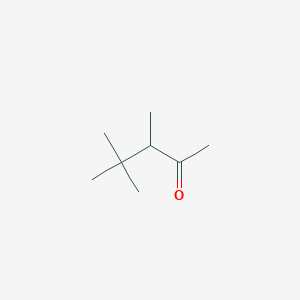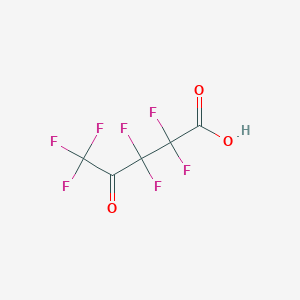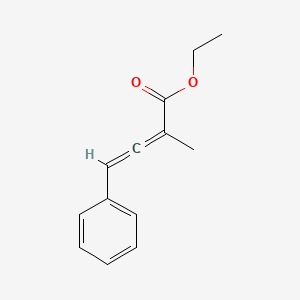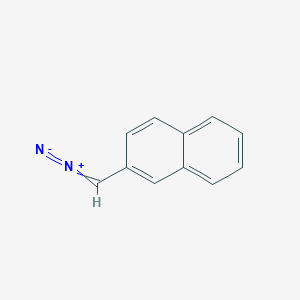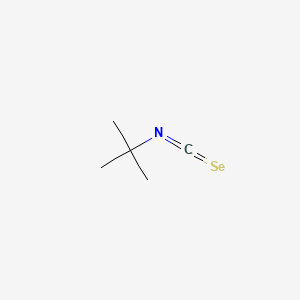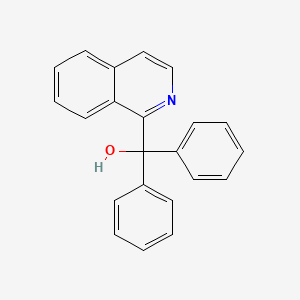![molecular formula C8H12 B14736362 Bicyclo[3.2.1]oct-6-ene CAS No. 6491-96-9](/img/structure/B14736362.png)
Bicyclo[3.2.1]oct-6-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.2.1]oct-6-ene is a bicyclic hydrocarbon with a unique structure that consists of two fused rings. This compound is notable for its rigidity and the presence of a double bond, which imparts distinct chemical properties. The bicyclo[3.2.1]octane ring system is a common structural motif in many biologically active natural products, particularly sesquiterpenes and diterpenes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[3.2.1]oct-6-ene can be synthesized through various methods. One efficient approach involves the intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene, followed by the regioselective cleavage of the resulting tricyclo[3.2.1.02.7]octan-3-one intermediate . Another method includes the cyclopropanation of a double bond or bicycloannulation of cyclic dienolates with various Michael acceptors .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. The use of catalysts and optimized reaction conditions is crucial to achieve high efficiency and selectivity in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[3.2.1]oct-6-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated bicyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the bicyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for epoxidation, reducing agents like hydrogen gas with a palladium catalyst for hydrogenation, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, epoxidation of this compound yields epoxides, while hydrogenation produces saturated bicyclic compounds .
Wissenschaftliche Forschungsanwendungen
Bicyclo[3.2.1]oct-6-ene has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are used to investigate biological pathways and enzyme interactions.
Medicine: Some derivatives exhibit biological activity and are explored for potential therapeutic applications.
Industry: This compound is used in the synthesis of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of bicyclo[3.2.1]oct-6-ene in various reactions involves the formation of reactive intermediates, such as carbenes or radicals, which then undergo further transformations. For example, in gold-catalyzed (4+3)-cycloadditions, the compound forms a reactive intermediate that undergoes a three-step ionic mechanism to yield the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.2.1]octane: Lacks the double bond present in bicyclo[3.2.1]oct-6-ene, resulting in different reactivity and properties.
Tricyclo[3.2.1.02.7]octane: Contains an additional ring, making it more rigid and less reactive in certain reactions.
Uniqueness
This compound is unique due to its combination of rigidity and the presence of a double bond, which allows it to participate in a variety of chemical reactions that are not possible with its saturated or more rigid counterparts .
Eigenschaften
CAS-Nummer |
6491-96-9 |
|---|---|
Molekularformel |
C8H12 |
Molekulargewicht |
108.18 g/mol |
IUPAC-Name |
bicyclo[3.2.1]oct-6-ene |
InChI |
InChI=1S/C8H12/c1-2-7-4-5-8(3-1)6-7/h4-5,7-8H,1-3,6H2 |
InChI-Schlüssel |
GVDVAKABGZRLLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC(C1)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


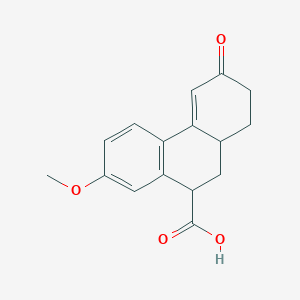
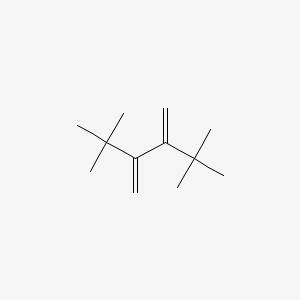
![N-[2-(2-methyl-5-nitro-imidazol-1-yl)cyclododecylidene]hydroxylamine](/img/structure/B14736286.png)
